RVX-297 - 1044871-04-6

RVX-297

Catalog Number: EVT-280622
CAS Number: 1044871-04-6
Molecular Formula: C24H29N3O4
Molecular Weight: 423.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
RVX-297 is a BD2 selective inhibitor of BET bromodomains. RVX-297 is structurally related to the clinical compound RVX-208, currently undergoing phase III clinical trials for the treatment of cardiovascular diseases, but is distinctly different in its biological and pharmacokinetic profiles. RVX-297 preferentially binds to the BD2 domains of the BET bromodomain and Extra Terminal (BET) family of protein. Selective inhibition of either BD1 or BD2 can have significant implications on differential gene expression, which possibly can be further linked to the specific disease indication.
Source and Classification

RVX-297 was developed as part of a series of compounds aimed at selectively inhibiting BET proteins, particularly the bromodomain 2. The compound has been classified as a small molecule therapeutic agent with significant implications in immunology and oncology due to its ability to modulate inflammatory responses and gene expression profiles in various cell types .

Synthesis Analysis

The synthesis of RVX-297 involves several key steps that utilize established organic synthesis techniques. The compound is synthesized through a multi-step process that includes:

  1. Initial Reactions: The synthesis begins with the preparation of precursor compounds, which are then subjected to coupling reactions to form the core structure.
  2. Functionalization: Specific functional groups are introduced to enhance selectivity for bromodomain 2. This often involves the use of palladium-catalyzed cross-coupling reactions, which allow for precise modifications at various positions on the aromatic rings.
  3. Purification: The final product is purified using chromatographic techniques, ensuring high purity levels necessary for biological testing.

Technical parameters such as reaction temperature, time, and solvent choice are critical for optimizing yield and selectivity during the synthesis .

Molecular Structure Analysis

RVX-297 has a well-defined molecular structure characterized by its selective binding to bromodomain 2. The molecular formula is C20_{20}H22_{22}N4_{4}O, and it features a biaryl structure that facilitates its interaction with the acetylated lysine residues on histones.

Structural Data

  • Molecular Weight: Approximately 334.42 g/mol
  • Key Functional Groups: The presence of nitrogen-containing heterocycles contributes to its binding affinity and specificity.
  • Binding Affinity: RVX-297 demonstrates a significantly higher affinity for bromodomain 2 compared to bromodomain 1, with reported selectivity ratios ranging from 47 to 58-fold .
Chemical Reactions Analysis

RVX-297 participates in several key chemical reactions that underpin its mechanism of action:

  1. Displacement Reaction: RVX-297 displaces BET proteins from chromatin at the promoters of target genes, thereby inhibiting their transcription.
  2. Inhibition of RNA Polymerase II Recruitment: By disrupting the recruitment of RNA polymerase II, RVX-297 effectively reduces the transcriptional activity of pro-inflammatory genes .
  3. In Vivo Reactions: In animal models, RVX-297 has been shown to mitigate inflammatory responses by altering cytokine production and immune cell activation profiles.

These reactions highlight the compound's role in modulating gene expression in response to inflammatory stimuli.

Mechanism of Action

The mechanism of action for RVX-297 primarily involves its selective inhibition of bromodomain 2 within BET proteins:

  1. Binding Affinity: RVX-297 binds specifically to bromodomain 2, preventing BET proteins from interacting with acetylated lysines on histones.
  2. Gene Expression Modulation: This binding leads to altered recruitment dynamics for transcriptional machinery, effectively downregulating inflammatory gene expression in various immune cells such as macrophages and T cells .
  3. Therapeutic Implications: Preclinical studies indicate that RVX-297 can prevent disease progression in models of multiple sclerosis and other autoimmune conditions by reducing inflammation and modulating immune responses .
Physical and Chemical Properties Analysis

RVX-297 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: RVX-297 shows stability under physiological conditions, making it suitable for oral administration.
  • Bioavailability: As an orally bioavailable compound, RVX-297 is designed for effective systemic absorption following administration .

These properties are crucial for its development as a therapeutic agent.

Applications

RVX-297 has several promising applications in scientific research and clinical settings:

  1. Autoimmune Diseases: Its ability to modulate inflammatory pathways makes it a candidate for treating diseases like multiple sclerosis and rheumatoid arthritis.
  2. Cancer Therapy: By targeting BET proteins involved in oncogenic signaling pathways, RVX-297 may also have potential applications in oncology .
  3. Research Tool: As a selective bromodomain inhibitor, RVX-297 serves as a valuable tool for investigating the role of BET proteins in gene regulation and inflammation.
Introduction to BET Bromodomain Biology and Therapeutic Targeting

The Bromodomain and Extra-Terminal (BET) family of epigenetic reader proteins—comprising BRD2, BRD3, BRD4, and BRDT—serves as a master regulator of gene transcription by deciphering histone lysine acetylation marks. These proteins integrate epigenetic information into functional transcriptional outputs, influencing cellular processes ranging from proliferation to inflammatory responses. Dysregulation of BET protein activity is mechanistically linked to oncogenesis, inflammatory pathologies, and immune dysfunction, positioning them as high-value therapeutic targets. The development of domain-selective inhibitors like RVX-297 represents a paradigm shift in epigenetic drug discovery, enabling precise disruption of pathogenic gene expression programs while potentially sparing homeostatic functions.

Evolutionary Conservation of BET Protein Family (BRD2, BRD3, BRD4, BRDT) in Epigenetic Regulation

BET proteins exhibit remarkable evolutionary conservation from Drosophila to humans, underscoring their fundamental role in eukaryotic transcriptional regulation. Discovered initially in the Brahma gene of Drosophila melanogaster, bromodomains have diversified into 61 distinct variants across 46 human proteins, with the BET subfamily (BRD2, BRD3, BRD4, BRDT) maintaining conserved tandem bromodomain architectures [6]. All four members share:

  • Dual bromodomains (BD1 and BD2): Enable recognition of acetylated lysine (KAc) residues on histone tails (H3/H4) and transcription factors.
  • Extraterminal (ET) domain: Facilitates protein-protein interactions with transcriptional complexes.
  • Divergent C-terminal domains (CTD): BRD4 and BRDT possess CTDs that recruit the Positive Transcription Elongation Factor-b (P-TEFb), directly activating RNA Polymerase II (RNA Pol II) [6] [7].

Table 1: Functional Specialization of Conserved BET Family Members

ProteinKey FunctionsConserved Domains
BRD2Cell cycle progression (G1/S transition); E2F activation; metabolic gene regulationBD1, BD2, ET
BRD3Erythropoiesis; megakaryocyte differentiation; immune cell activationBD1, BD2, ET
BRD4Transcriptional elongation via P-TEFb; super-enhancer assembly; NF-κB coactivationBD1, BD2, ET, CTD (P-TEFb binding)
BRDTChromatin remodeling during spermatogenesisBD1, BD2, ET, CTD

This structural conservation enables BET proteins to act as universal epigenetic "readers," though functional specialization arises from tissue-specific expression (e.g., BRDT in testes) and differential binding partners [6] [7].

Structural and Functional Dichotomy of BD1 vs. BD2 Domains in Transcriptional Control

Despite high sequence homology (~80%), BD1 and BD2 domains exhibit distinct physicochemical properties governing substrate specificity and biological functions. Key structural differences include:

  • ZA and BC Loop Conformations: These flexible loops form the KAc-binding pocket. Variations in their length and hydrophobicity alter ligand accessibility and affinity. BD2 domains typically feature a deeper, more hydrophobic cavity [1] [6].
  • Asparagine-Mediated KAc Recognition: A conserved asparagine residue (Asn140 in BRD4 BD1; Asn429 in BD2) forms hydrogen bonds with acetylated lysine. Subtle shifts in adjacent residues (e.g., Tyr97, Tyr390) modulate binding kinetics [1] [6].
  • Thermodynamic Binding Profiles: Isothermal titration calorimetry (ITC) reveals BD2 domains bind ligands with higher enthalpy-driven affinity due to enhanced hydrophobic interactions [1].

Functionally, this dichotomy translates to:

  • BD1: Primarily regulates housekeeping genes and cell identity maintenance.
  • BD2: Drives rapid, inducible transcription of pathogenic genes (e.g., cytokines, oncogenes) [1] [4].

RVX-297 exploits this dichotomy. X-ray crystallography confirms its selective binding to BD2 domains via:

  • Optimal van der Waals contacts with BD2-specific hydrophobic residues (e.g., Val763, Ala757 in BRD4).
  • A hydrogen bond network anchored by BD2-conserved asparagine [1].

Table 2: RVX-297 Selectivity Profile for BET Bromodomains

BromodomainIC₅₀ (μM)Selectivity vs. BD1
BRD2 BD20.0847-fold
BRD3 BD20.0547-fold
BRD4 BD20.0258-fold
BRD2 BD13.76Reference
BRD4 BD11.16Reference [2]

This BD2 selectivity underlies RVX-297’s ability to disrupt pathological transcription while minimizing genomic toxicity associated with pan-BET inhibition [1] [2].

Pathophysiological Roles of BET Proteins in Oncogenesis, Inflammation, and Immune Dysregulation

BET proteins function as nodal regulators of disease-relevant transcriptional programs:

Oncogenesis:

  • BRD4 recruits P-TEFb to super-enhancers of oncogenes (e.g., MYC, BCL2), amplifying their expression. Chromosomal translocations (e.g., BRD4-NUT) create fusion oncoproteins that arrest differentiation in NUT midline carcinoma [5] [6].
  • BRD2/3 sustain metabolic and proliferative pathways in leukemia and multiple myeloma [6].

Inflammation and Autoimmunity:

  • BRD4 binds acetylated NF-κB (RelA/p65), coactivating inflammasome components (e.g., NLRP3), cytokines (IL-1β, IL-6, TNF-α), and chemokines (MCP-1) [4] [7].
  • BET proteins license T helper 17 (Th17) differentiation, a pathway critical in autoimmune pathology [4].

RVX-297 demonstrates therapeutic efficacy by precisely targeting these pathways:

  • In vitro: Suppresses LPS-induced IL-6 (IC₅₀ = 0.4–3 μM) and IL-1β in macrophages, and inhibits Th17 polarization in T cells [2] [4].
  • In vivo:
  • Reduces serum cytokines (TNF-α, IL-6) in murine endotoxemia models.
  • Ameliorates joint swelling and pathology in rat/mouse collagen-induced arthritis (CIA) at 25–150 mg/kg [4].
  • Prevents experimental autoimmune encephalomyelitis (EAE) progression by blocking CNS inflammatory infiltration [4].

Table 3: RVX-297 Efficacy in Preclinical Disease Models

Disease ModelKey EffectsMechanistic Insight
LPS-Induced Inflammation↓ Serum IL-6, TNF-α; ↓ splenic inflammatory gene expressionDisruption of NF-κB/BRD4 axis on cytokine promoters
Collagen-Induced Arthritis (Rat/Mouse)↓ Joint swelling; ↓ synovial IL-6/VCAM-1; ↓ cartilage degradationInhibition of leukocyte activation & infiltration
Experimental Autoimmune Encephalomyelitis (EAE)↓ Clinical score; ↓ CNS inflammation; ↓ demyelinationSuppression of Th17 differentiation pathways [2] [4]

Properties

CAS Number

1044871-04-6

Product Name

RVX-297

IUPAC Name

2-[3,5-dimethyl-4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,7-dimethoxy-3H-quinazolin-4-one

Molecular Formula

C24H29N3O4

Molecular Weight

423.5 g/mol

InChI

InChI=1S/C24H29N3O4/c1-15-11-17(12-16(2)22(15)31-10-9-27-7-5-6-8-27)23-25-19-13-18(29-3)14-20(30-4)21(19)24(28)26-23/h11-14H,5-10H2,1-4H3,(H,25,26,28)

InChI Key

PQZDYFRDRHRZGF-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1OCCN2CCCC2)C)C3=NC4=C(C(=CC(=C4)OC)OC)C(=O)N3

Solubility

Soluble in DMSO

Synonyms

RVX-297; RVX 297; RVX297.

Canonical SMILES

CC1=CC(=CC(=C1OCCN2CCCC2)C)C3=NC(=O)C4=C(N3)C=C(C=C4OC)OC

Isomeric SMILES

CC1=CC(=CC(=C1OCCN2CCCC2)C)C3=NC(=O)C4=C(N3)C=C(C=C4OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.